![molecular formula C16H13F2N3O B2881967 2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide CAS No. 868970-94-9](/img/structure/B2881967.png)

2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

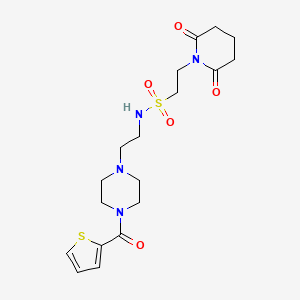

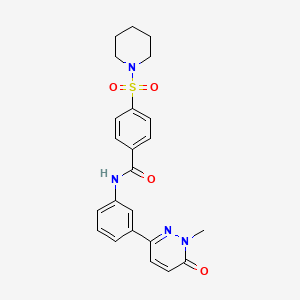

“2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide” is a chemical compound with the molecular formula C16H13F2N3O . It has a molecular weight of 301.29 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a part of the compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-a]pyridine unit . This unit is part of several commercialized synthetic drugs due to its promising and diverse bioactivity .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Imaging Applications

The synthesis of "2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide" demonstrates a complex process aiming at the creation of new positron emission tomography (PET) agents. This process involves multiple steps, starting from 2,6-difluorobenzoic acid, leading to a compound that could significantly impact imaging studies related to B-Raf(V600E) mutations in cancers. Such meticulous synthesis outlines the potential of this compound in enhancing diagnostic capabilities in oncology (Wang, Gao, Miller, & Zheng, 2013).

Supramolecular Assembly and Molecular Interactions

Research on the formation of energetic multi-component molecular solids, such as tetrafluoroterephthalic acid with various aza compounds, includes the analysis of strong hydrogen bonds and weak intermolecular interactions (C–H⋯F and C–H⋯O). These studies are crucial for understanding how molecular assembly occurs and the role of fluorinated compounds in creating supramolecular architectures. The significant part played by hydrogen bonds in assembling molecules into larger structures highlights the importance of such compounds in designing novel materials with specific properties (Wang, Hu, Wang, Liu, & Huang, 2014).

Fluorescent and Chemosensory Materials

The development of novel chemosensory materials based on polyfluorenes with 2-(2'-pyridyl)-benzimidazole groups underscores the utility of such fluorinated compounds in creating sensors for metal ions and protons. These materials' responsive properties to various stimuli, evidenced by changes in absorption and emission spectra, illustrate the potential applications in detecting and measuring environmental and biological analytes. The ability to tailor sensory materials through specific alterations in the conjugated backbone and receptor groups opens new avenues for advanced sensor design (Du, Liu, Zhang, Yang, Sun, Peng, & Cao, 2007).

Wirkmechanismus

Target of Action

Compounds with the imidazo[1,2-a]pyridine structure have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.

Mode of Action

Based on the known actions of similar compounds, it can be hypothesized that it may inhibit cdks, modulate calcium channels, or interact with gaba a receptors . These interactions can lead to changes in cell cycle progression, neuronal excitability, and muscle tone.

Eigenschaften

IUPAC Name |

2,6-difluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O/c1-10-4-3-7-21-9-11(20-15(10)21)8-19-16(22)14-12(17)5-2-6-13(14)18/h2-7,9H,8H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPFCQVBMLOALK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine](/img/structure/B2881890.png)

![Methyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B2881895.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2881896.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2881904.png)

![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)